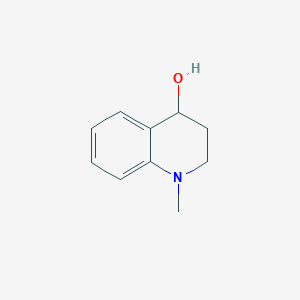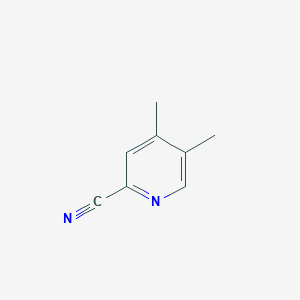![molecular formula C11H8N2 B3349936 Pyrazino[1,2-a]indole CAS No. 245-44-3](/img/structure/B3349936.png)
Pyrazino[1,2-a]indole
Overview
Description
Pyrazino[1,2-a]indole is a tricyclic aromatic compound that combines an indole and a pyrazine ring, linked by the nitrogen atom at position 5 and the carbon atom at position 9a . This unique structure imparts significant biological and chemical properties, making it a valuable compound in various fields of research and industry.
Synthetic Routes and Reaction Conditions:
Cyclization Reactions: Cyclization reactions, both metal-catalyzed and metal-free, are commonly used to synthesize this compound derivatives.
Michael Reactions: These reactions are employed to access pyrazinoindol-1-one substrates.
Industrial Production Methods:
- Industrial production methods often involve large-scale cyclization reactions, utilizing metal catalysts to ensure high yields and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidative C–C bond forming reactions.
Reduction: Reduction reactions are less common but can be employed under specific conditions.
Substitution: Nucleophilic aromatic substitution reactions and Suzuki cross-coupling reactions are used to introduce various substituents.
Common Reagents and Conditions:
Oxidation: Copper chloride in tetrahydrofuran/nitromethane mixture.
Substitution: Phosphorus oxychloride for chlorosubstitution.
Major Products:
Oxidation: Formation of iminium intermediates.
Substitution: Chlorosubstituted pyrazinoindole.
Chemistry:
- This compound derivatives are used as building blocks in organic synthesis due to their unique reactivity and stability .
Biology:
- These compounds have shown significant activity as acetylcholinesterase inhibitors, making them potential candidates for treating neurodegenerative diseases like Alzheimer’s .
Medicine:
- This compound derivatives exhibit anti-cancer, anti-infectious, and anti-allergenic properties . They are also studied for their potential as antiviral agents targeting the replication of Flaviviridae viruses .
Industry:
Mechanism of Action
Pyrazino[1,2-a]indole exerts its effects through various mechanisms:
Neuropsychiatric Effects: Acts as a partial agonist at melatonin receptors.
Antiviral Activity: Inhibits RNA-dependent RNA polymerase in Flaviviridae viruses.
Anti-Cancer Activity: Up-regulates pro-apoptotic genes and inhibits anti-apoptotic pathways.
Comparison with Similar Compounds
Pyridoindoles: These compounds share a similar tricyclic structure and exhibit comparable biological activities.
Oxazinoindoles: Known for their antioxidant properties.
Pyrazinoindolones: These derivatives are effective at melatonin and adenosine receptors.
Uniqueness:
Properties
IUPAC Name |
pyrazino[1,2-a]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-2-4-11-9(3-1)7-10-8-12-5-6-13(10)11/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZDLZHMAMLSJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3N2C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80521546 | |
| Record name | Pyrazino[1,2-a]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80521546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245-44-3 | |
| Record name | Pyrazino[1,2-a]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80521546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![9H-Indeno[2,1-c]pyridine](/img/structure/B3349907.png)


![Pyrimido[1,2-a]indole](/img/structure/B3349944.png)
![1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene](/img/structure/B3349946.png)



